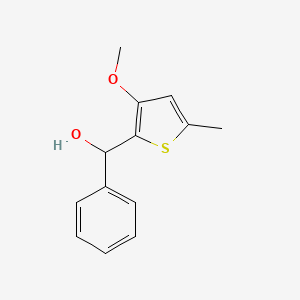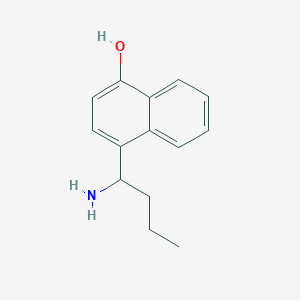
2-methyl-N-(2-methylbutyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-methylbutyl)pyridin-3-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylbutyl)pyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridin-3-amine with 2-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another method involves the reductive amination of 2-methylpyridin-3-amine with 2-methylbutanal using a reducing agent such as sodium triacetoxyborohydride. This reaction is usually performed in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and scalability. Catalytic hydrogenation and high-pressure reactors are often employed to enhance reaction efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(2-methylbutyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-methylbutyl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(2-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylpyridin-3-amine: Lacks the 2-methylbutyl substituent, resulting in different chemical and biological properties.
N-(2-methylbutyl)pyridin-3-amine: Similar structure but without the methyl group on the pyridine ring.
2-methyl-N-(2-methylpropyl)pyridin-3-amine: Contains a different alkyl substituent, leading to variations in reactivity and applications.
Uniqueness
2-methyl-N-(2-methylbutyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 2-methylbutyl group makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H18N2 |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-methyl-N-(2-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-4-9(2)8-13-11-6-5-7-12-10(11)3/h5-7,9,13H,4,8H2,1-3H3 |
InChI-Schlüssel |
ICLVDRLQMHSYGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CNC1=C(N=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)

![3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)

![4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13081944.png)

![[2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13081956.png)

![2-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13081977.png)


